Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate
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Overview
Description
Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate is a chemical compound with the molecular formula C4H2Cl2LiN2O2S It is a lithium salt of 2,4-dichloropyrimidine-5-sulfinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate typically involves the reaction of 2,4-dichloropyrimidine-5-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous medium at room temperature. The general reaction can be represented as follows:
C4H2Cl2N2O2S+LiOH→C4H2Cl2LiN2O2S+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,4-dichloropyrimidine-5-sulfonate.
Reduction: It can be reduced to form 2,4-dichloropyrimidine-5-sulfinate.
Substitution: The chlorine atoms in the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2,4-dichloropyrimidine-5-sulfonate
Reduction: 2,4-dichloropyrimidine-5-sulfinate
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate involves its interaction with various molecular targets. The compound can inhibit certain enzymes and modulate signaling pathways. For example, it may inhibit glycogen synthase kinase-3 (GSK-3) and modulate the Wnt/β-catenin pathway, which are involved in cell proliferation and differentiation.
Comparison with Similar Compounds
Similar Compounds
- Lithium 2,4-dichloropyrimidine-5-sulfonate
- 2,4-Dichloropyrimidine-5-sulfinic acid
- 2,4-Dichloropyrimidine-5-sulfonic acid
Uniqueness
Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate is unique due to its specific lithium salt form, which imparts distinct chemical and physical properties. Its lithium ion can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
lithium;2,4-dichloropyrimidine-5-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O2S.Li/c5-3-2(11(9)10)1-7-4(6)8-3;/h1H,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBRQRXRIQDHBU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C(=NC(=N1)Cl)Cl)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2LiN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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